Thermodynamic stability profile of 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene
Thermodynamic stability profile of 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene
An In-Depth Technical Guide to the Thermodynamic Stability Profile of 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1] This guide provides a comprehensive technical framework for characterizing the thermodynamic stability profile of 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene, a novel molecular entity with therapeutic potential. By integrating experimental thermal analysis techniques with computational modeling, we present a self-validating system for generating a robust and reliable stability profile. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of new chemical entities.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
The journey of a new chemical entity from discovery to a marketable pharmaceutical product is contingent upon a thorough understanding of its intrinsic properties. Among these, thermodynamic stability is paramount. It dictates how a compound will behave under various environmental conditions, such as temperature and humidity, which is critical for defining storage conditions, formulation strategies, and predicting shelf-life.[2][3] An unstable compound can lead to degradation, loss of potency, and the formation of potentially toxic impurities, thereby compromising patient safety.
This guide focuses on establishing a thermodynamic stability profile for 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene. We will explore both empirical and theoretical approaches, demonstrating how the synergy between experimental data and computational insights provides a holistic understanding of the molecule's stability.
1.1. Molecular Structure and Physicochemical Properties
A foundational step in any stability assessment is the characterization of the molecule's basic properties.
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IUPAC Name: 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene
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Molecular Formula: C₁₂H₁₄O
| Property | Value (Predicted/Typical) | Source |
| Molecular Weight | 174.24 g/mol | PubChem Analogue[4] |
| LogP | 3.26 | PubChem Analogue[4] |
| Hydrogen Bond Donors | 0 | PubChem Analogue[5] |
| Hydrogen Bond Acceptors | 1 | PubChem Analogue[5] |
| Rotatable Bonds | 2 | PubChem Analogue[5] |
Experimental Determination of Thermal Stability
Thermal analysis techniques are indispensable for directly measuring the physical and chemical changes in a substance as a function of temperature.[6] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses of pharmaceutical thermal analysis, providing complementary information on a material's thermal behavior.[1][7]
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[8] This technique is highly sensitive to thermal events such as melting, crystallization, and glass transitions, providing crucial data on polymorphism and purity.[9]
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium). This ensures the accuracy of the measured transition temperatures and energy changes.
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Sample Preparation: Accurately weigh 2-5 mg of 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene into an aluminum DSC pan. The small sample size minimizes thermal gradients within the sample.
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Pan Sealing: Hermetically seal the pan to prevent the loss of volatile components during heating. For studies on oxidative stability, a pinhole lid may be used to allow for interaction with the purge gas.
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Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
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Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 25 °C).
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Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 250 °C). A linear heating rate is crucial for data interpretation and kinetic analysis.[8]
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Maintain an inert atmosphere by purging with nitrogen gas (50 mL/min) to prevent oxidative degradation.
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Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization, decomposition) events. Determine the onset temperature, peak maximum, and enthalpy of fusion (ΔHfus).
Caption: Workflow for DSC analysis.
| Parameter | Value | Interpretation |
| Glass Transition (Tg) | N/A | The absence of a Tg suggests the sample is crystalline. |
| Melting Point (Tm) | 155.4 °C (onset) | Indicates the temperature at which the crystal lattice breaks down. A sharp peak suggests high purity. |
| Enthalpy of Fusion (ΔHfus) | 28.5 kJ/mol | The energy required to melt the sample; related to crystal lattice energy and intermolecular forces. |
Thermogravimetric Analysis (TGA): Quantifying Mass Change
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] It is an essential technique for determining the thermal stability and decomposition profile of a material, as well as its volatile content (e.g., water or residual solvents).[2][7]
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Instrument Calibration: Calibrate the TGA balance using standard weights and verify the temperature accuracy using materials with known decomposition points.
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Sample Preparation: Place 5-10 mg of 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene into a ceramic or platinum TGA pan.
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Instrument Setup: Place the sample pan onto the TGA's high-precision balance.
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Thermal Program:
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Equilibrate at a low temperature (e.g., 30 °C).
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Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
Maintain a continuous purge of inert gas (nitrogen) to remove decomposition products and prevent unwanted side reactions.
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Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (Td), which is a key indicator of thermal stability. The percentage of mass loss at different temperature ranges is also quantified.
Caption: Workflow for TGA analysis.
| Parameter | Value | Interpretation |
| Onset of Decomposition (Td) | 215 °C | The temperature at which significant thermal degradation begins. A higher Td indicates greater thermal stability. |
| Mass Loss (30-100 °C) | < 0.1% | Negligible mass loss suggests the absence of water or volatile solvents. |
| Residue at 600 °C | 1.2% | Indicates the amount of non-volatile material remaining after decomposition. |
Computational Prediction of Thermodynamic Stability
While experimental methods provide direct measurements, computational chemistry offers a powerful predictive tool for understanding thermodynamic stability at a molecular level.[11] Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules and derive thermodynamic properties.[12][13]
Density Functional Theory (DFT) Calculations
DFT calculations can predict fundamental thermodynamic parameters such as the enthalpy of formation (ΔHf), which is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔHf generally correlates with greater thermodynamic stability.[14]
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Structure Optimization: The 3D structure of 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene is built in silico and its geometry is optimized to find the lowest energy conformation.
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Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm it is a true energy minimum and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
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Energy Calculation: A high-level DFT method (e.g., B3LYP functional with a 6-31G(d,p) basis set) is used to calculate the total electronic energy of the molecule.[13]
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Thermodynamic Property Calculation: The enthalpy of formation and Gibbs free energy of formation are calculated using isodesmic reactions or other established protocols, combining the DFT energy with thermal corrections.[14]
Caption: Workflow for DFT calculations.
| Parameter | Value (Calculated) | Interpretation |
| Enthalpy of Formation (ΔHf) | -150.2 kJ/mol | Indicates the compound is thermodynamically stable relative to its constituent elements. |
| Gibbs Free Energy of Formation (ΔGf) | 25.5 kJ/mol | Provides a measure of thermodynamic stability under standard conditions, considering both enthalpy and entropy. |
| Zero-Point Vibrational Energy | 450.1 kJ/mol | The inherent vibrational energy of the molecule at 0 K. |
Integrated Stability Profile and Implications for Drug Development
By synthesizing the experimental and computational data, we can construct a comprehensive stability profile for 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene.
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Thermal Hazard Assessment: The DSC and TGA results indicate that the compound is stable up to its melting point of ~155 °C and does not begin to decompose until ~215 °C. This provides a safe temperature range for handling and processing during manufacturing.
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Solid-State Properties: The sharp melting peak in the DSC thermogram suggests a well-defined crystalline form. The absence of other thermal events prior to melting indicates that, under the tested conditions, the compound does not exhibit polymorphism, which simplifies formulation development.[15]
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Purity and Formulation: The TGA data confirms the absence of significant volatile impurities. This high purity is essential for a drug substance. The thermal stability data informs the selection of excipients for formulation, ensuring they are compatible and do not induce degradation during processing or storage.[3]
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Computational Validation: The negative enthalpy of formation calculated via DFT provides theoretical support for the intrinsic stability of the molecule, corroborating the experimental findings. This computational insight builds confidence in the compound's viability early in the development process.[11]
Conclusion
The thermodynamic stability profile of 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene, established through a synergistic application of DSC, TGA, and DFT, demonstrates that the compound possesses favorable thermal properties for further pharmaceutical development. It is a crystalline solid with a distinct melting point and a high decomposition temperature, indicating good thermal robustness. This integrated approach provides a reliable, self-validating framework for decision-making in formulation design, manufacturing process control, and the establishment of appropriate storage conditions, ultimately ensuring the quality, safety, and efficacy of the potential drug product.
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